molecular formula C14H12F2N2O2S B3251048 N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide CAS No. 2062613-30-1

N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide

Cat. No.: B3251048
CAS No.: 2062613-30-1
M. Wt: 310.32 g/mol
InChI Key: JBFITZANLQZQOF-RQZCQDPDSA-N
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Description

N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide is a synthetic compound known for its potential applications in various fields including chemistry, biology, medicine, and industry. It features a distinctive combination of a sulfonamide group, fluorinated aromatic rings, and a methyleneamino linkage, granting it unique physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction:

    • React 2,6-difluoroaniline with 4-methyl-benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane) at low temperatures.

    • Use a base like triethylamine to facilitate the reaction.

    • The product is isolated through recrystallization from ethanol or similar solvents.

  • Methylation Process:

    • React the intermediate product with formaldehyde under acidic conditions.

    • Ensure optimal temperature and pH control for high yield.

Industrial Production Methods

In industrial settings, the process can be scaled up using continuous flow reactors to ensure consistency, higher yields, and improved safety. The reactors allow better control over reaction parameters like temperature, pressure, and mixing, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation:

    • Reacts with common oxidizing agents like potassium permanganate under controlled conditions to yield sulfone derivatives.

  • Reduction:

    • Reduces with agents like sodium borohydride, potentially forming amine derivatives.

  • Substitution:

    • Undergoes electrophilic aromatic substitution due to the presence of fluorine atoms, which can be displaced by nucleophiles like thiols or amines.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

  • Oxidation: Sulfone derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various nucleophile-adducts depending on the substituent.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis for designing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in developing new chemical entities.

Biology

Explored for its potential as an enzyme inhibitor due to its structural resemblance to biological molecules. It may act as a lead compound in developing pharmaceuticals targeting specific enzymes or receptors.

Medicine

Investigated for its antimicrobial and anti-inflammatory properties. The sulfonamide group is known for its bacteriostatic effects, and fluorinated compounds often exhibit enhanced biological activity.

Industry

Utilized in the production of specialty chemicals and materials. Its fluorinated aromatic rings contribute to the thermal and chemical stability of materials, making it valuable in high-performance coatings and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-4-methyl-benzenesulfonamide

  • N-[(E)-(3,5-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide

Uniqueness

Compared to its analogs, N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide showcases enhanced reactivity and biological activity due to the ortho, para fluorination pattern. This pattern not only affects the electronic distribution but also spatially influences the overall molecular interaction with biological targets.

Properties

IUPAC Name

N-[(E)-(2,6-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFITZANLQZQOF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
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N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
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N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
Reactant of Route 4
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
Reactant of Route 5
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
Reactant of Route 6
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide

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